molecular formula C4H2Br2N2O B12364948 2,6-dibromo-2H-pyrazin-3-one

2,6-dibromo-2H-pyrazin-3-one

Cat. No.: B12364948
M. Wt: 253.88 g/mol
InChI Key: LLJQSMHMDJZSLD-UHFFFAOYSA-N
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Description

2,6-Dibromo-2H-pyrazin-3-one is a heterocyclic compound featuring a pyrazine ring substituted with two bromine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-2H-pyrazin-3-one typically involves the bromination of pyrazin-3-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where pyrazin-3-one is reacted with bromine in the presence of a catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-2H-pyrazin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands to facilitate the coupling reactions.

Major Products

The major products formed from these reactions include substituted pyrazinones, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

2,6-Dibromo-2H-pyrazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of advanced materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2,6-dibromo-2H-pyrazin-3-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-2H-pyrazin-3-one
  • 2,6-Difluoro-2H-pyrazin-3-one
  • 2,6-Diiodo-2H-pyrazin-3-one

Uniqueness

2,6-Dibromo-2H-pyrazin-3-one is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more reactive in substitution and coupling reactions, enhancing its utility in synthetic chemistry and material science.

Properties

Molecular Formula

C4H2Br2N2O

Molecular Weight

253.88 g/mol

IUPAC Name

2,6-dibromo-2H-pyrazin-3-one

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1,3H

InChI Key

LLJQSMHMDJZSLD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(N=C1Br)Br

Origin of Product

United States

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